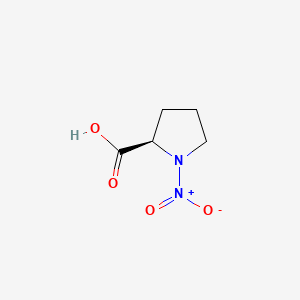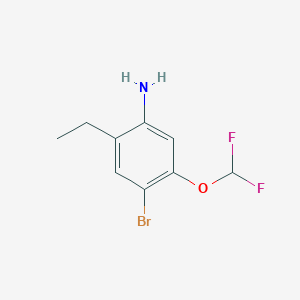
4-Bromo-5-difluoromethoxy-2-ethylphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(difluoromethoxy)-2-ethylbenzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethoxy)-2-ethylbenzenamine can be achieved through several synthetic routes. One common method involves the bromination of 5-(difluoromethoxy)-2-ethylbenzenamine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-5-(difluoromethoxy)-2-ethylbenzenamine may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(difluoromethoxy)-2-ethylbenzenamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can undergo reduction to form amines with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzenamines with different functional groups.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
4-Bromo-5-(difluoromethoxy)-2-ethylbenzenamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethoxy)-2-ethylbenzenamine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethyl group may affect the compound’s lipophilicity and membrane permeability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(difluoromethoxy)-2-fluoronitrobenzene
- 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline
- 4-Bromo-5-(difluoromethoxy)-2-fluorophenol
Uniqueness
4-Bromo-5-(difluoromethoxy)-2-ethylbenzenamine is unique due to the presence of the ethyl group, which distinguishes it from other similar compounds
Properties
Molecular Formula |
C9H10BrF2NO |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethoxy)-2-ethylaniline |
InChI |
InChI=1S/C9H10BrF2NO/c1-2-5-3-6(10)8(4-7(5)13)14-9(11)12/h3-4,9H,2,13H2,1H3 |
InChI Key |
VAGQAWVYTUJZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1N)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



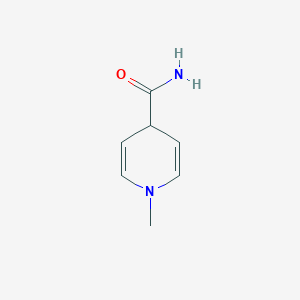
![1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
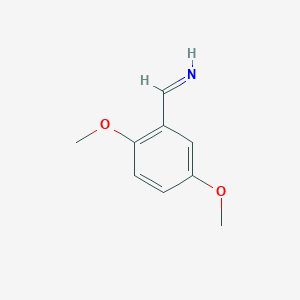
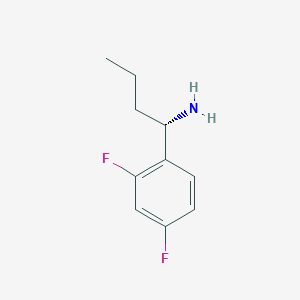
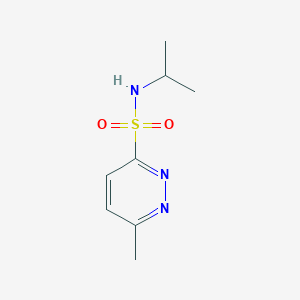
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)

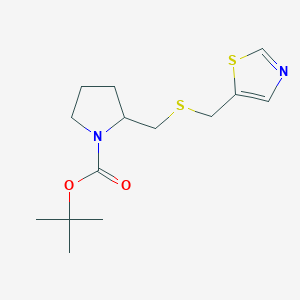
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
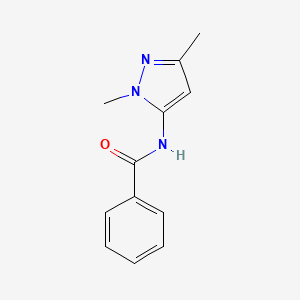
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
